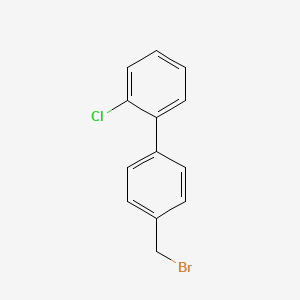

4'-(Bromometil)-2-cloro-1,1'-bifenilo

Descripción general

Descripción

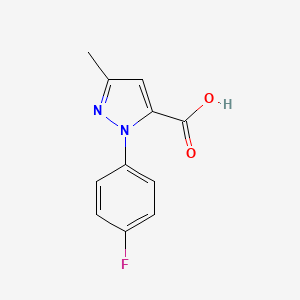

The compound "4'-(Bromomethyl)-2-chloro-1,1'-biphenyl" is a biphenyl derivative that is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Biphenyl structures are known for their stability and ability to participate in a range of chemical reactions, making them valuable building blocks in organic synthesis .

Synthesis Analysis

The synthesis of biphenyl derivatives often involves halogenation reactions, where bromine or chlorine atoms are introduced into the biphenyl framework. For instance, the synthesis of 4-bromobiphenyl can be achieved by bromination of biphenyl using an orientation catalyst, which allows for controlled reactivity and minimizes the formation of by-products . Similarly, the synthesis of 4'-(Bromomethyl)-2-(N-trityl-1H-tetrazol-5-yl) biphenyl was accomplished through a multi-step process starting from 4'-methyl-2-cyano-biphenyl, followed by azide ion reaction, trityl protection, and bromination with N-bromosuccinimide (NBS) .

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is characterized by the presence of two phenyl rings, which can be substituted with various functional groups. X-ray diffraction studies provide detailed insights into the crystal structures of these compounds, revealing information about bond lengths, angles, and intermolecular interactions such as hydrogen bonding and π-π stacking . For example, the crystal structure of (E)-4-Bromo-2-[(4-hydroxyphenyl)iminomethyl]-phenylen-1-olate showed a zwitterionic form with strong intramolecular hydrogen bonding .

Chemical Reactions Analysis

Biphenyl derivatives can undergo a variety of chemical reactions, including coupling reactions, nucleophilic substitutions, and electrophilic aromatic substitutions. The presence of halogen atoms, such as bromine, makes these compounds reactive towards nucleophiles, allowing for further functionalization . The reactivity of these compounds can be further analyzed using computational methods such as Density Functional Theory (DFT), which provides insights into the electronic structure and potential reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives are influenced by their molecular structure. Halogenated biphenyls typically have higher melting and boiling points compared to their non-halogenated counterparts due to increased intermolecular forces. The presence of substituents can also affect the solubility and stability of these compounds. Analytical techniques such as IR, NMR, and elemental analysis are commonly used to characterize these properties .

Aplicaciones Científicas De Investigación

Síntesis de Ligandos Quelantes

4’-(Bromometil)-2-cloro-1,1’-bifenilo: se utiliza en la síntesis de ligandos que contienen un grupo quelante pirazolil-piridina. Estos ligandos son importantes debido a su capacidad para formar complejos estables con varios metales, lo cual es crucial en la catálisis y la ciencia de los materiales .

Preparación de Derivados de Tetrazol

Este compuesto es fundamental en la preparación de derivados de tetrazol, como 4-[(2H-tetrazol-2-il)metil]benzonitrilo. Los tetrazoles son conocidos por su aplicación en productos farmacéuticos, y varios compuestos exhiben propiedades antihipertensivas .

Bromación Electroquímica

La bromación electroquímica de alquenos es otra área donde se puede aplicar 4’-(Bromometil)-2-cloro-1,1’-bifenilo. Este proceso es una alternativa más ecológica a los métodos tradicionales de bromación, lo que reduce los residuos y evita el uso de reactivos peligrosos .

Síntesis de Fotosensibilizadores

El compuesto también se utiliza en la síntesis de fotosensibilizadores de segunda generación como la temoporfina. Estos fotosensibilizadores se utilizan en la terapia fotodinámica, un método de tratamiento para ciertos tipos de cáncer .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Bromomethyl compounds are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound might interact with palladium catalysts or organoboron reagents in synthetic chemistry applications.

Mode of Action

In the context of Suzuki-Miyaura coupling, the bromomethyl group in 4’-(Bromomethyl)-2-chloro-1,1’-biphenyl could potentially undergo oxidative addition with a palladium catalyst. This process involves the palladium catalyst donating electrons to form a new palladium-carbon bond . The resulting organopalladium complex can then undergo transmetalation with an organoboron reagent, transferring the organic group from boron to palladium .

Biochemical Pathways

Bromomethyl-substituted compounds have been reported to interact with dna through both alkylation and intercalation . Alkylation involves the transfer of an alkyl group to DNA bases, while intercalation refers to the insertion of planar molecules between DNA base pairs . These interactions can cause DNA damage and affect various biochemical pathways.

Result of Action

Bromomethyl compounds’ potential to alkylate and intercalate dna suggests that they could induce dna damage, potentially leading to mutations or cell death .

Action Environment

The action of 4’-(Bromomethyl)-2-chloro-1,1’-biphenyl can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can depend on the reaction conditions, such as the temperature, solvent, and the presence of base . In biological systems, factors like pH and the presence of metabolic enzymes could affect the compound’s reactivity and stability.

Propiedades

IUPAC Name |

1-(bromomethyl)-4-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrCl/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKKBAAKKXGEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8-Diazaspiro[4.5]decan-1-one](/img/structure/B1322701.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)